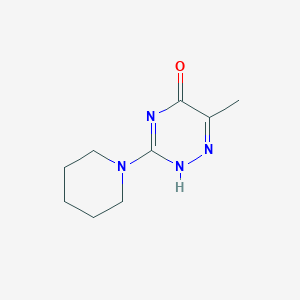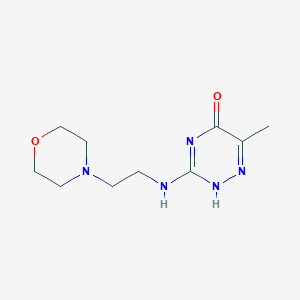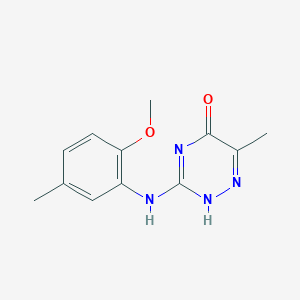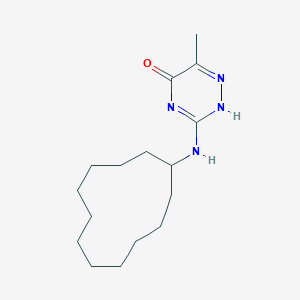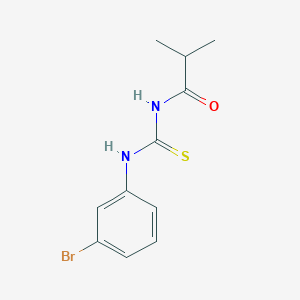
N-(3-bromophenyl)-N'-isobutyrylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-N'-isobutyrylthiourea, also known as BrPBITU, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential use in medicinal chemistry and drug discovery. BrPBITU has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in cancer cell growth and proliferation. HDACs are known to regulate gene expression by removing acetyl groups from histones, which can lead to the activation of oncogenes and the repression of tumor suppressor genes. This compound has been shown to inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action for many anti-cancer drugs. This compound has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been shown to inhibit the replication of HIV and HCV, which are major causes of morbidity and mortality worldwide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-bromophenyl)-N'-isobutyrylthiourea is its ease of synthesis. This compound can be synthesized using a simple one-pot reaction, which makes it a cost-effective compound for laboratory experiments. Moreover, this compound has been shown to exhibit various biological activities, which makes it a promising lead compound for the development of new anti-cancer and anti-viral drugs. However, there are also some limitations associated with this compound. For instance, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activity. Moreover, this compound has been shown to exhibit toxicity in some cell lines, which may limit its potential use in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-bromophenyl)-N'-isobutyrylthiourea. First, further studies are needed to elucidate the mechanism of action of this compound. This will help to optimize its biological activity and improve its potential use in drug discovery. Second, more studies are needed to evaluate the toxicity and safety of this compound in vivo. This will help to determine its potential use as a therapeutic agent. Third, more studies are needed to evaluate the efficacy of this compound in animal models of cancer and viral infections. This will help to determine its potential use as a lead compound for the development of new anti-cancer and anti-viral drugs.
Conclusion:
In conclusion, this compound is a promising compound for medicinal chemistry and drug discovery. It has been extensively studied for its potential use in anti-cancer and anti-viral therapy. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to elucidate the mechanism of action of this compound and evaluate its potential use as a therapeutic agent.
Métodos De Síntesis
N-(3-bromophenyl)-N'-isobutyrylthiourea can be synthesized using a simple one-pot reaction between 3-bromophenyl isocyanate and isobutyrylthiourea. The reaction is carried out in anhydrous toluene under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N'-isobutyrylthiourea has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This compound has been suggested as a potential lead compound for the development of new anti-cancer and anti-viral drugs.
Propiedades
Fórmula molecular |
C11H13BrN2OS |
|---|---|
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13BrN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H2,13,14,15,16) |
Clave InChI |
ZGMSGQZLTBBYPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
SMILES canónico |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
